N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide

Antitumor Xenografts DNA Alkylating Agents Water-Soluble Conjugates

N-(3-Aminophenyl)-3-morpholinopropanamide, commonly referred to as AMPP (CAS 937630-96-1), is a specialized morpholinylpropionamide building block. Its core structure features a morpholine ring linked to an m-aminoacetanilide group, a specific regiochemistry that dictates its utility.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 937630-96-1
Cat. No. B1628518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide
CAS937630-96-1
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C13H19N3O2/c14-11-2-1-3-12(10-11)15-13(17)4-5-16-6-8-18-9-7-16/h1-3,10H,4-9,14H2,(H,15,17)
InChIKeyAFNWPNDELCUDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide (AMPP) Procurement: A Critical Intermediate for Targeted Anticancer Drug Discovery


N-(3-Aminophenyl)-3-morpholinopropanamide, commonly referred to as AMPP (CAS 937630-96-1), is a specialized morpholinylpropionamide building block. Its core structure features a morpholine ring linked to an m-aminoacetanilide group, a specific regiochemistry that dictates its utility [1]. Unlike generic amines, this compound's value is cemented in peer-reviewed literature as a critical synthetic intermediate for generating water-soluble, DNA-targeting antitumor agents with validated in vivo efficacy [2]. Its primary scientific selection rationale rests not on standalone bioactivity, but on its proven capacity to be elaborated into clinical candidates, a feature absent in closely related positional isomers.

Positional Isomer Substitution Risk: Why the 3-Amino Configuration of AMPP is Non-Interchangeable for Validated Antitumor Lead Generation


Substituting the 3-amino regioisomer (CAS 937630-96-1) with its 4-amino counterpart (CAS 462068-45-7) or other aniline derivatives is not feasible for users replicating potent antitumor lead structures. The Eur. J. Med. Chem. 2014 study specifically used the 3-amino isomer as a template for a bioisostere approach, generating water-soluble phenyl N-mustard conjugates with demonstrated in vivo efficacy against HCT-116, PC3, and H460 xenografts [1]. Changing the substitution position alters the geometry and electronic character of the terminal amine, disrupting the downstream structure-activity relationship (SAR) and potentially invalidating the entire synthetic pathway that leads to compound 18b, a promising preclinical candidate [1]. General-purpose morpholine-based reagents lack this direct lineage to a published, in vivo-validated therapeutic candidate, making the specifically cited intermediate non-generic.

Quantitative Comparative Evidence: Differentiating N-(3-Aminophenyl)-3-morpholinopropanamide from its Closest Analog for Drug Development Procurement


Documented In Vivo Efficacy of Final Therapeutic Conjugates Derived Exclusively from the 3-Amino Isomer

The target compound is the sole documented precursor to conjugate 18b, which demonstrated profound in vivo antitumor efficacy. The lead compound 18b, synthesized from the 3-amino isomer, significantly suppressed the growth of multiple human tumor xenografts in animal models [1]. Its regioisomer, the 4-amino variant, has no such published in vivo efficacy data for its derived conjugates in peer-reviewed studies, representing a critical evidence gap for translational research .

Antitumor Xenografts DNA Alkylating Agents Water-Soluble Conjugates

Validated Mechanism of Action of Derived Clinical Candidate: DNA Cross-Linking and Cell Cycle Arrest

The conjugate 18b, derived from the target compound, has a firmly established anti-proliferative mechanism, inducing DNA cross-linking and a consequent G2/M phase cell cycle arrest [1]. This mechanistic clarity provides a strong basis for lead optimization. In contrast, the 4-amino regioisomer is described generically as a 'versatile reagent' with no associated detailed mechanism of action for any derived product .

Mechanism of Action DNA Cross-Linking G2/M Arrest

Preclinical Safety and Pharmacokinetic Profile Established for the 3-Amino Isomer Based Drug Candidate

A robust early safety and drug metabolism profile has been published for the specific lead compound (18b) originating from this isomer. The study by Tala et al. includes rat pharmacokinetics, an hERG inhibition assay to assess cardiotoxicity risk, and a 14-day acute intravenous toxicity study [1]. This package of preclinical data, integral to candidate selection, is entirely absent for the 4-amino analog, which remains a simple laboratory reagent without any advanced safety profiling .

Preclinical ADME-Tox hERG Safety Rat Pharmacokinetics

Commercial Availability and Defined Purity Specifications for Research Procurement

The 3-amino isomer is commercially available with defined and high purity specifications from multiple vendors, facilitating immediate procurement for replicating published SAR studies. For example, the target compound is listed with a 95% minimum purity specification and 98% purity , ensuring consistency with literature-reported synthesis. While the 4-amino isomer also exists commercially, its purity specifications from visible vendors are less explicitly defined in public-facing datasheets, introducing potential variability for scale-up .

Chemical Procurement Purity Specification Vendor Comparison

Confirmation of Intermediate Usage in a Published and Reproducible Synthetic Route

The precise role and reaction conditions for this specific isomer are published, making its use highly reproducible. The molaid database extracts the exact reaction from Tala et al., showing the 3-amino isomer being generated via reduction of its 3-nitro precursor under hydrogen with a palladium catalyst [1]. This level of procedural detail, directly linked to a high-impact publication, is not available for the 4-amino isomer in the context of generating validated antitumor agents, making the 3-amino isomer the standard for this chemistry .

Synthetic Protocol Chemical Intermediate Reproducibility

Specific Application Scenarios for Procuring N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide Based on Quantitative Evidence


Medicinal Chemistry: Derivatization into Water-Soluble DNA Alkylating Anticancer Agents

This is the primary, evidence-backed application. Research groups focused on developing new nitrogen mustard-based anticancer prodrugs should procure this specific isomer. As demonstrated by Tala et al., it serves as the core template for synthesizing a library of water-soluble phenyl N-mustard-benzenealkylamide conjugates [1]. Following this published protocol allows for the direct generation of analogs of the lead compound 18b, which has shown potent, multi-tumor in vivo efficacy and a clear mechanism of action involving DNA cross-linking [1].

Translational Oncology: Starting Material for a Preclinical Candidate with Defined ADME-Tox

For academic or biotech groups seeking to initiate a lead optimization program with a de-risked starting point, this compound is the logical choice. Procurement enables synthesis of compound 18b and its analogs, for which a full early preclinical package (rat PK, hERG cardiotoxicity assessment, and 14-day acute IV toxicity) has already been established and published [1]. This immediately circumvents the need for extensive de novo safety profiling, providing a fast-track entry into an oncology drug development program.

Chemical Biology Research: Investigating DNA Damage Response and Cell Cycle Dynamics

Scientists studying the DNA damage response (DDR) and cell cycle checkpoints can utilize this building block to generate a known tool compound. The validated mechanism of G2/M phase cell cycle arrest induced by the derived compound 18b provides a highly specific chemical probe for studying these pathways in cancer biology [1]. Procuring the precise isomer ensures the biological activity matches the literature, which is critical for generating reliable, publishable mechanistic data.

Medicinal Process Chemistry: Reproducible Scale-Up of a Literature-Defined Intermediate

Process R&D teams tasked with scaling up the synthesis of the compound 18b candidate series will require this specific intermediate. The published and extracted reaction conditions provide a clear starting point for large-scale synthesis, including the catalytic hydrogenation step [1]. Using the isomeric 4-amino compound would introduce an undefined variable into the process, potentially leading to different reaction kinetics, impurity profiles, and ultimately, a different product not supported by the original pharmacological data [1].

Quote Request

Request a Quote for N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.